1-[(3-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride
Description
1-[(3-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a bromophenyl group attached to the pyrazole ring, which is further modified with an amine group and exists as a hydrochloride salt. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Properties
IUPAC Name |
2-[(3-bromophenyl)methyl]pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3.ClH/c11-9-3-1-2-8(6-9)7-14-10(12)4-5-13-14;/h1-6H,7,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIHTKXOORAKDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C(=CC=N2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of 1,3-diketones with hydrazines. For instance, the reaction between 1,3-diketone and hydrazine hydrate in the presence of an acid catalyst can yield the pyrazole core.
Bromination: The introduction of the bromophenyl group can be achieved through electrophilic aromatic substitution. Bromination of the phenyl ring is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amination: The amine group can be introduced via nucleophilic substitution reactions. The pyrazole derivative can be treated with an amine source under suitable conditions to form the desired amine.
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(3-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
Synthesis of 1-[(3-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride
The synthesis of this compound typically involves the reaction of 3-bromobenzyl chloride with hydrazine derivatives, leading to the formation of pyrazole derivatives. Various synthetic routes have been explored in the literature, highlighting the compound's versatility as a precursor in drug development.
Biological Activities
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and other malignant cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Mechanisms of Action
The anticancer activity is often attributed to the compound's ability to interfere with critical cellular pathways involved in cancer progression. For example, studies suggest that pyrazole derivatives can inhibit angiogenesis and possess antioxidant properties, which may further contribute to their therapeutic efficacy against cancer cells .
Pharmacological Applications
This compound has been investigated for various pharmacological activities beyond its anticancer properties:
- Anti-inflammatory Activity : Some pyrazole derivatives have demonstrated anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.
- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent against various bacterial strains, which is crucial in addressing antibiotic resistance .
Case Studies
Several case studies have documented the synthesis and evaluation of pyrazole derivatives:
- Synthesis and Evaluation : A study synthesized various pyrazolone derivatives, including this compound, and evaluated their cytotoxicity against A431 cells using MTT assays. Results indicated that certain derivatives exhibited higher toxicity compared to non-cancerous cells .
- Combination Therapies : Research has explored the combination of pyrazole derivatives with existing chemotherapeutic agents to enhance efficacy and reduce side effects in cancer treatment protocols .
Mechanism of Action
The mechanism of action of 1-[(3-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The bromophenyl group and the amine moiety play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the nature of the pyrazole derivative.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride
- 1-[(3-fluorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride
- 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride
Uniqueness
1-[(3-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, affecting the compound’s interaction with biological targets. Additionally, the bromine atom can be a site for further functionalization, enabling the synthesis of a wide range of derivatives with diverse properties.
Biological Activity
1-[(3-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride is a synthetic organic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₁₁BrClN₃ |
| Molecular Weight | 288.57 g/mol |
| IUPAC Name | 2-[(3-bromophenyl)methyl]pyrazol-3-amine; hydrochloride |
| Appearance | White powder |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The bromophenyl group enhances binding affinity to specific enzymes or receptors, while the pyrazole ring contributes to the compound's stability and reactivity. This unique structure allows it to participate in multiple biochemical pathways.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various cancer cell lines. For instance:
- Inhibition of Tumor Growth : Pyrazole derivatives have shown promising results in inhibiting BRAF(V600E) and EGFR pathways, crucial for tumor proliferation .
- Mechanism : The compound's ability to interact with kinases involved in cancer progression suggests its potential as a lead compound in developing targeted cancer therapies.
Anti-inflammatory Properties
Pyrazole derivatives have been extensively studied for their anti-inflammatory effects. The compound has demonstrated:
- Inhibition of Pro-inflammatory Cytokines : Studies indicate that it can reduce levels of TNF-alpha and IL-6, which are critical mediators in inflammatory responses .
- Comparative Efficacy : In vivo studies have shown that compounds with similar structures can outperform traditional anti-inflammatory drugs like diclofenac in certain models .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored:
- Broad Spectrum Activity : Research indicates effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values suggesting potent activity .
- Mechanism : The exact mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Studies
- Anticancer Study : In a study evaluating various pyrazole derivatives, this compound was found to inhibit cell proliferation in A549 lung cancer cells by inducing apoptosis through caspase activation .
- Anti-inflammatory Research : A comparative study assessed the anti-inflammatory effects of several pyrazole compounds, revealing that this specific derivative significantly reduced paw edema in rat models compared to control groups .
Q & A
Q. Q1. What are the optimal synthetic routes for 1-[(3-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride?
Methodological Answer: The synthesis typically involves multi-step reactions:
Core pyrazole formation : React a substituted hydrazine (e.g., 3-bromobenzyl hydrazine) with a β-ketoester or α,β-unsaturated ketone to form the pyrazole ring. For example, α,β-unsaturated ketones derived from aromatic aldehydes (e.g., 3-bromobenzaldehyde) can undergo cyclocondensation with hydrazines .
Amine functionalization : Introduce the amine group at the 5-position via nucleophilic substitution or reductive amination.
Hydrochloride salt formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.
Q. Key Considerations :
Q. Q2. How can structural ambiguities in this compound be resolved using spectroscopic techniques?
Methodological Answer: Critical spectral data for unambiguous characterization include:
- NMR :
- NMR: Identify protons on the pyrazole ring (δ 6.5–7.5 ppm) and the 3-bromobenzyl group (δ 4.5–5.0 ppm for CH).
- NMR: Confirm the presence of the bromine-substituted aromatic carbons (δ 120–135 ppm) and pyrazole carbons (δ 140–150 ppm) .
- IR : Detect NH stretching (3200–3400 cm) and C-Br vibrations (500–600 cm) .
- Mass Spectrometry : Use HRMS to verify the molecular ion peak (e.g., [M+H] at m/z calculated for CHBrNCl).
Validation : Compare spectral data with structurally analogous compounds, such as 1-(3-chlorophenyl)-5-methylpyrazol-3-amine .
Advanced Research Questions
Q. Q3. How can X-ray crystallography resolve stereochemical uncertainties in this compound?
Methodological Answer:
Crystal Growth : Dissolve the compound in a solvent (e.g., methanol/water) and allow slow evaporation.
Data Collection : Use a single-crystal X-ray diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
Structure Refinement : Employ SHELXL for refinement, leveraging its robust algorithms for handling heavy atoms (e.g., bromine) and hydrogen bonding networks .
Q. Example Workflow :
- Space group determination (e.g., P2/c).
- Final R-factor < 0.05 for high confidence.
- Validate with CCDC deposition (e.g., CCDC 1234567).
Q. Q4. How do substituent variations (e.g., Br vs. Cl) impact biological activity?
Methodological Answer: SAR Study Design :
Synthesize analogs : Replace the 3-bromophenyl group with 3-chlorophenyl or unsubstituted phenyl.
In vitro assays : Test against target enzymes (e.g., kinases) or pathogens (e.g., S. aureus).
Computational modeling : Use docking software (e.g., AutoDock Vina) to compare binding affinities.
Q. Findings from Analogous Compounds :
Q. Q5. How can conflicting solubility data in polar vs. nonpolar solvents be reconciled?
Methodological Answer: Experimental Protocol :
Solubility Screening : Use the shake-flask method in solvents (e.g., DMSO, water, ethanol, chloroform).
Quantification : Measure saturated solutions via UV-Vis spectroscopy (λ = 260–280 nm).
Thermodynamic Analysis : Calculate Hansen solubility parameters (δ, δ, δ) to predict solvent compatibility.
Q. Example Data :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 25.4 ± 1.2 |
| Water | 0.3 ± 0.1 |
| Ethanol | 8.7 ± 0.5 |
Resolution : Hydrochloride salts generally exhibit higher solubility in polar aprotic solvents due to ionic interactions .
Q. Q6. What strategies optimize pharmacokinetic properties (e.g., bioavailability) for in vivo studies?
Methodological Answer:
Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., -OH, -COOH) without disrupting the pyrazole core.
Prodrug Design : Mask the amine as an acetylated or PEGylated derivative for enhanced absorption.
In vivo Testing : Administer via oral gavage in rodent models and quantify plasma levels using LC-MS/MS.
Q. Key Metrics :
Q. Q7. How can computational methods predict metabolic stability?
Methodological Answer: Tools and Workflow :
Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor or MetaCore.
Cytochrome P450 Interactions : Simulate CYP3A4/2D6 binding to identify metabolic hot spots (e.g., NH group).
In vitro Validation : Perform microsomal stability assays (human liver microsomes + NADPH).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
